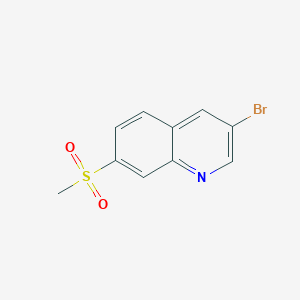

3-Bromo-7-(methylsulfonyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-methylsulfonylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S/c1-15(13,14)9-3-2-7-4-8(11)6-12-10(7)5-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWBHNPVFBHXJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701283165 | |

| Record name | Quinoline, 3-bromo-7-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956331-49-9 | |

| Record name | Quinoline, 3-bromo-7-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956331-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 3-bromo-7-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701283165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations in Quinoline Functionalization

Mechanistic Elucidation of Quinoline (B57606) Ring Formation

The construction of the quinoline core can be achieved through various named reactions, each with a distinct mechanistic pathway.

The Skraup synthesis is a classic method that involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. The mechanism commences with the dehydration of glycerol by sulfuric acid to yield acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting β-aminocarbonyl compound then undergoes cyclization via an electrophilic attack on the benzene (B151609) ring, which is facilitated by the nitrogen's non-bonding electrons. Subsequent dehydration and oxidation of the dihydroquinoline intermediate lead to the formation of the aromatic quinoline ring. uop.edu.pk Recent studies utilizing 13C-labeled ketones in related reactions have provided evidence for a fragmentation-recombination mechanism in some instances, where an initial conjugate addition is followed by fragmentation and recombination to yield the quinoline product.

The Combes synthesis offers a route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of anilines with β-diketones. The reaction is initiated by the condensation of the aniline with one of the ketone's carbonyl groups to form an enamine intermediate. Protonation of the remaining ketone and subsequent intramolecular electrophilic aromatic substitution, followed by dehydration, affords the final quinoline product. Kinetic studies have shown that the reaction is first-order in both the diketone and the aniline, with the cyclization step being rate-determining.

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde) in the presence of a base or acid catalyst. The initial step is an aldol-type condensation to form an α,β-unsaturated carbonyl compound, which then undergoes intramolecular cyclization via attack of the amino group onto the carbonyl carbon, followed by dehydration to yield the quinoline. uop.edu.pk

Detailed Studies on Bromination Reaction Mechanisms

The introduction of bromine onto the quinoline ring is a key functionalization step. The mechanism of bromination can vary depending on the reagents and reaction conditions.

Electrophilic bromination of the quinoline ring typically occurs on the electron-rich benzene ring, particularly at the C5 and C8 positions, especially under acidic conditions which deactivate the pyridine (B92270) ring towards electrophilic attack. uop.edu.pk However, the regioselectivity can be influenced by the reaction conditions and the presence of substituents.

The use of N-Bromosuccinimide (NBS) as a brominating agent allows for different mechanistic pathways. In the absence of radical initiators, NBS can act as a source of electrophilic bromine, particularly for activated systems. For instance, the bromination of tetrahydroquinolines with NBS can proceed via an initial electrophilic bromination on the electron-rich aromatic ring, activated by the amino group. This is then followed by a radical dehydrogenation process where NBS also functions as an oxidant to aromatize the heterocyclic ring. This dual role of NBS facilitates a one-pot synthesis of bromoquinolines from their tetrahydro precursors.

Insights into Sulfonylation Reaction Pathways (e.g., Radical Mechanisms)

The sulfonylation of quinolines, particularly at the C2 position, can be achieved through radical-mediated processes. One such method involves the reaction of quinoline N-oxides with sodium sulfinates in the presence of an oxidant like potassium persulfate (K₂S₂O₈).

A plausible mechanism for this transformation involves the initial single-electron transfer (SET) from the sodium arenesulfinate to the oxidant, generating a sulfonyl radical. rsc.org This sulfonyl radical then attacks the C2 position of the quinoline N-oxide in a Minisci-type reaction to form a radical intermediate. rsc.org Subsequent steps involve the deoxygenation of the N-oxide and aromatization to yield the 2-sulfonylquinoline product. The sodium sulfinate in this reaction plays a dual role as both the sulfonylation reagent and an activating agent. rsc.org Control experiments, such as the addition of radical scavengers which inhibit the reaction, provide strong evidence for the involvement of radical intermediates in this pathway. Iron(III) catalysts have also been shown to promote a similar one-pot deoxygenation and sulfonylation reaction, which is proposed to proceed through a free radical mechanism. tandfonline.com

Alternatively, copper-catalyzed C-H sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides provides a non-radical pathway. A proposed mechanism suggests an initial electrophilic attack of Cu(I) at the C2 position of the quinoline N-oxide, followed by oxidative addition of the aryl sulfonyl chloride to form a Cu(III) intermediate. acs.org Reductive elimination from this intermediate then furnishes the C2-sulfonylated product and regenerates the active copper catalyst. acs.org This method demonstrates high chemo- and regioselectivity for the C2 position. acs.org

Mechanisms of Nucleophilic Aromatic Substitution (SNAr) on Activated Brominated Quinolines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the further functionalization of halogenated quinolines. This reaction is particularly effective when the quinoline ring is activated by electron-withdrawing groups, such as a methylsulfonyl (–SO₂CH₃) group, and contains a good leaving group, like bromine. The SNAr mechanism is a two-step addition-elimination process. wikipedia.orgpressbooks.pubbyjus.com

In the case of a hypothetical reaction on a substrate like 3-bromo-7-(methylsulfonyl)quinoline, the first and typically rate-determining step is the nucleophilic attack at the carbon atom bearing the bromine atom (the ipso-carbon). masterorganicchemistry.comlibretexts.org This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this intermediate is delocalized over the aromatic system and, importantly, onto the electron-withdrawing sulfonyl group. The ability of the sulfonyl group to stabilize this negative charge is crucial for the reaction to proceed. wikipedia.orgpressbooks.pub

In the second, faster step of the mechanism, the leaving group (bromide ion) is expelled from the Meisenheimer complex, and the aromaticity of the quinoline ring is restored, yielding the final substitution product. pressbooks.publibretexts.org

The general characteristics of the SNAr reaction include:

Activation: The reaction is strongly promoted by electron-withdrawing groups positioned ortho or para to the leaving group, as they can effectively stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.orgmasterorganicchemistry.com

Leaving Group: The nature of the leaving group can influence the reaction rate, though its departure is not the rate-determining step. masterorganicchemistry.com

Nucleophile: The strength of the nucleophile also affects the reaction rate, with stronger nucleophiles generally reacting faster. libretexts.org

Solvent and Catalyst Effects on Reaction Selectivity and Rate

The choice of solvent and catalyst plays a pivotal role in directing the outcome of quinoline functionalization reactions, influencing both the rate and the regioselectivity.

Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact reaction pathways. For instance, in palladium-catalyzed C-H arylation of quinoline N-oxides, polar aprotic solvents like DMF or dioxane are commonly used. However, the addition of polar acidic solvents such as acetic acid can accelerate cyclopalladation processes and influence site selectivity. In some rhodium-catalyzed arylations of quinoline, switching from dioxane to toluene (B28343) has been shown to have a positive effect on the reaction.

Catalyst Effects: The nature of the metal catalyst and its associated ligands is a primary determinant of selectivity.

| Reaction Type | Catalyst System | Effect on Selectivity and Rate |

| C-H Arylation | Pd(OAc)₂ | Can favor C2 or C8 arylation depending on additives and solvent. |

| C-H Arylation | [RhCp*Cl₂]₂ | Used for C8-selective alkylation of quinoline N-oxides. |

| Sulfonylation | CuI | Catalyzes C2-sulfonylation of quinoline N-oxides with aryl sulfonyl chlorides. |

| Sulfonylation | Fe(III) salts | Promotes deoxygenative C2-sulfonylation with sodium sulfinates via a radical pathway. tandfonline.com |

| Hydrogenation | Supported Gold Nanoparticles | Catalyzes chemoselective hydrogenation of the heterocyclic ring, leaving other functional groups intact. dp.tech |

Ligands are also critical in tuning the reactivity and selectivity of the metal catalyst. For example, in palladium-catalyzed reactions, the use of phosphine (B1218219) ligands versus N-heterocyclic carbene (NHC) ligands can lead to different outcomes. Similarly, in rhodium-catalyzed C-H functionalization, the choice of directing group on the quinoline substrate is essential for achieving high regioselectivity. For instance, the N-oxide group is often employed as a traceless directing group to facilitate functionalization at the C2 or C8 positions.

Computational and Theoretical Studies of 3 Bromo 7 Methylsulfonyl Quinoline and Analogues

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov It is employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. scirp.org DFT methods, such as the widely used B3LYP functional, provide a balance between accuracy and computational cost, making them suitable for studying relatively large molecules like substituted quinolines. scirp.orgscirp.org

Analysis of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. youtube.com For 3-Bromo-7-(methylsulfonyl)quinoline, this involves finding the most stable arrangement of its atoms. The quinoline (B57606) core is a planar bicyclic aromatic system. The substituents—a bromine atom at position 3 and a methylsulfonyl group at position 7—will influence the local geometry.

The C-Br bond length is expected to be consistent with typical aromatic bromides. The methylsulfonyl group introduces a tetrahedral sulfur center, and its orientation relative to the quinoline ring is a key aspect of the conformational analysis. The rotation around the C7-S bond would be explored to identify the most stable conformer, which is likely dictated by steric and electronic interactions between the sulfonyl oxygens, the methyl group, and the quinoline ring.

Due to the lack of specific published data for this compound, the following table presents representative calculated geometric parameters for the parent quinoline molecule, which serves as a structural foundation.

| Parameter | Atom Pair/Triplet | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | 1.366 |

| Bond Length | C3-C4 | 1.421 |

| Bond Length | N1-C2 | 1.319 |

| Bond Length | C7-C8 | 1.417 |

| Bond Angle | N1-C2-C3 | 122.8 |

| Bond Angle | C2-C3-C4 | 119.2 |

| Bond Angle | C6-C7-C8 | 120.5 |

This table shows calculated bond lengths and angles for the parent quinoline molecule as a reference. The presence of bromine and methylsulfonyl substituents would cause minor deviations in these values.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. taylorandfrancis.com The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com

For this compound, both the bromine atom and the methylsulfonyl group are electron-withdrawing. These groups are expected to lower the energy of both the HOMO and LUMO compared to unsubstituted quinoline. The HOMO is typically distributed over the π-system of the quinoline ring. The LUMO is also expected to be located on the aromatic system, and its energy level indicates the molecule's susceptibility to nucleophilic attack. DFT calculations on substituted quinolines have shown that such electron-withdrawing groups can significantly modulate these frontier orbital energies. nih.govnih.gov

| Compound Analogue | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Quinoline | -6.58 | -1.25 | 5.33 |

| Substituted Quinoline (Illustrative) | -7.15 | -2.50 | 4.65 |

This table provides illustrative FMO energy values for quinoline and a hypothetical substituted analogue to demonstrate the effect of electron-withdrawing groups. Actual values for this compound would require specific calculations.

Electrostatic Potential Surfaces and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map illustrates regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the most negative potential is expected to be localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons. The oxygen atoms of the methylsulfonyl group would also be regions of high electron density. These sites represent potential centers for hydrogen bonding and coordination with electrophiles. Conversely, the hydrogen atoms of the quinoline ring and the methyl group will exhibit positive potential. The electron-withdrawing nature of the bromine and sulfonyl groups would likely lead to a more positive potential on the aromatic ring compared to unsubstituted quinoline, enhancing its susceptibility to nucleophilic attack. nih.gov

Prediction of Spectroscopic Parameters (e.g., UV-Vis, NMR) using TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, allowing for the prediction of electronic absorption spectra (UV-Vis). researchgate.net For aromatic systems like quinoline, the UV-Vis spectrum is dominated by π→π* transitions. TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. rsc.org The substitution pattern on the quinoline ring influences these transitions; electron-withdrawing groups can cause a shift in the absorption bands.

DFT can also be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The calculations provide theoretical shielding tensors that can be converted into chemical shifts. These predicted values often show a strong correlation with experimental data, aiding in the structural confirmation of synthesized compounds. nih.gov For this compound, calculations would predict the chemical shifts for each unique proton and carbon atom. The electron-withdrawing effects of the substituents would lead to a downfield shift for the protons on the quinoline ring compared to the parent molecule. For instance, studies on brominated quinolines have confirmed the significant deshielding effect of the bromine atom on adjacent protons. nih.gov

Theoretical Examination of Reaction Pathways and Transition States

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions. By mapping the potential energy surface, it is possible to identify the lowest energy path from reactants to products, which involves locating the transition state—the maximum energy point along the reaction coordinate.

Activation Energy Barriers and Reaction Kinetics

The activation energy (Ea) is the minimum energy required for a reaction to occur and is determined by the energy difference between the reactants and the transition state. A higher activation barrier corresponds to a slower reaction rate. DFT calculations are widely used to compute these barriers, providing crucial insights into reaction kinetics and mechanisms.

For this compound, a relevant reaction to study would be nucleophilic aromatic substitution, where the bromine atom is displaced by a nucleophile. The mechanism could proceed via a Meisenheimer complex intermediate. Computational modeling could elucidate the structure of the transition state and the intermediate, and calculate the activation energy for this process. Such studies on related halo-aromatic compounds have shown how the nature of the substituent, the nucleophile, and the solvent influences the reaction barrier. nih.gov While specific kinetic data for this molecule is unavailable, theoretical calculations could predict its reactivity in such transformations.

Regioselectivity and Stereoselectivity Prediction via Conceptual DFT Descriptors

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of chemical reactions. rsc.org Within this field, Conceptual Density Functional Theory (DFT) has emerged as a critical framework for understanding where and how a reaction is likely to occur on a molecule. researchgate.net By calculating various electronic descriptors, researchers can gain insight into the regioselectivity of reactions involving complex scaffolds like this compound. These descriptors quantify the propensity of different atomic sites within a molecule to either accept or donate electrons, thereby identifying the most probable locations for electrophilic or nucleophilic attack.

Key descriptors used in these analyses include Fukui functions, local softness, and the dual descriptor. The Fukui function, f(r), identifies the most reactive sites by describing the change in electron density at a specific point when an electron is added to or removed from the system. researchgate.net For instance, DFT studies on quinoline derivatives often use Fukui functions and Average Local Ionization Energy (ALIE) surfaces to pinpoint the areas most susceptible to electrophilic attack. The dual descriptor, another powerful tool, can unambiguously identify sites for nucleophilic and electrophilic attack by its sign, offering a more precise prediction of regioselectivity compared to analyzing frontier molecular orbitals alone. researchgate.net

For a molecule like this compound, these calculations would map out the electronic landscape of the entire structure. The electron-withdrawing nature of both the bromine atom at the C3 position and the methylsulfonyl group at the C7 position significantly influences the electron distribution across the quinoline ring system. DFT calculations can quantify this influence, predicting which carbon or nitrogen atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This information is invaluable for predicting the outcome of reactions such as electrophilic aromatic substitution, nucleophilic addition, or cycloadditions. researchgate.net

The following table provides an illustrative example of condensed Fukui function values for selected atoms of a substituted quinoline, demonstrating how these descriptors are used to assess reactivity. Higher values of f+(r) indicate a greater susceptibility to nucleophilic attack, while higher values of f-(r) suggest a greater susceptibility to electrophilic attack.

| Atomic Site | Condensed Fukui Function (f+) for Nucleophilic Attack | Condensed Fukui Function (f-) for Electrophilic Attack |

|---|---|---|

| N1 | 0.085 | 0.021 |

| C2 | 0.120 | 0.045 |

| C4 | 0.115 | 0.030 |

| C5 | 0.050 | 0.095 |

| C6 | 0.045 | 0.110 |

| C8 | 0.060 | 0.105 |

Molecular Dynamics (MD) Simulations for Conformational Space and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique provides detailed, atomistic-level insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological target like a protein. For this compound, MD simulations can reveal its preferred three-dimensional shapes and how it might bind within a receptor's active site. mdpi.com

Studies on related quinoline derivatives demonstrate the utility of this approach. For example, MD simulations have been used to investigate the stability of brominated quinolines and quinoline-3-carboxamide (B1254982) derivatives when bound to protein targets. nih.govmdpi.com These simulations, often run for hundreds of nanoseconds, track the position of every atom, allowing researchers to analyze the stability of the complex through metrics like the Root Mean Square Deviation (RMSD). A stable RMSD trajectory over the course of a simulation suggests that the compound remains securely bound in a stable conformation. mdpi.com

The interactions driving the binding of this compound can be dissected and quantified using MD. The sulfonyl group is a key functional moiety, capable of acting as a hydrogen bond acceptor, which can form strong, stabilizing interactions with amino acid residues in a protein. researchgate.netnih.gov The quinoline ring itself can participate in hydrophobic and π-stacking interactions. MD simulations allow for the calculation of binding free energies (e.g., via MM-PBSA methods), which estimate the strength of the interaction between the compound and its target. nih.govmdpi.com This data is crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent analogues.

The table below presents hypothetical data from an MD simulation, illustrating the type of analysis used to characterize the interaction of a quinoline derivative within a protein binding pocket.

| Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of Ligand | 1.8 Å | Indicates the ligand maintains a stable conformation in the binding site. |

| Binding Free Energy (MM-PBSA) | -45.5 kcal/mol | Suggests a strong and favorable binding interaction. |

| van der Waals Energy | -35.2 kcal/mol | Highlights the major contribution of hydrophobic and non-polar interactions. |

| Electrostatic Energy | -15.8 kcal/mol | Shows the contribution of polar interactions like hydrogen bonds. |

| Solvation Energy | +5.5 kcal/mol | Represents the energy penalty of desolvating the ligand and binding site. |

Synthetic Transformations and Derivatization of 3 Bromo 7 Methylsulfonyl Quinoline As a Building Block

Cross-Coupling Reactions at the C3-Bromine Position

The bromine atom at the C3 position of the quinoline (B57606) ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. libretexts.org This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. libretexts.org In the context of 3-bromo-7-(methylsulfonyl)quinoline, the C3-bromo group can react with various boronic acids or their esters to yield 3-aryl- or 3-heteroaryl-7-(methylsulfonyl)quinoline derivatives. libretexts.orgnih.gov

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura Coupling Reaction

A variety of catalysts, ligands, and bases can be employed to optimize the reaction conditions. The choice of these reagents often depends on the specific boronic acid used. nih.govnih.gov The reaction is valued for its mild conditions and tolerance of numerous functional groups. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Water | 3-Phenyl-7-(methylsulfonyl)quinoline |

| 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1-L4 | DBU | THF/Water | 3-(3,5-Dimethylisoxazol-4-yl)-7-(methylsulfonyl)quinoline |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. organic-chemistry.org This reaction is instrumental in synthesizing aryl amines from aryl halides. organic-chemistry.org For this compound, this method facilitates the introduction of a variety of nitrogen-containing substituents at the C3 position.

The general reaction involves treating the bromoquinoline with an amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. nih.gov

Scheme 2: General Buchwald-Hartwig Amination Reaction

The selection of the catalyst, ligand, and base is crucial for achieving high yields and can be tailored for different amine coupling partners. organic-chemistry.orgnih.gov

Table 2: Examples of Buchwald-Hartwig Amination Reactions

| Amine | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|

| Aniline (B41778) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-Phenyl-7-(methylsulfonyl)quinolin-3-amine |

| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 3-(Morpholin-4-yl)-7-(methylsulfonyl)quinoline |

Sonogashira Coupling for C-C Alkyne Formation

The Sonogashira coupling reaction is a method to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.org It is a reliable method for introducing alkynyl groups onto the quinoline scaffold at the C3 position.

Scheme 3: General Sonogashira Coupling Reaction

The reaction conditions are generally mild, often conducted at room temperature. wikipedia.org Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org

Table 3: Examples of Sonogashira Coupling Reactions

| Alkyne | Catalyst/Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | DMF | 3-(Phenylethynyl)-7-(methylsulfonyl)quinoline |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | THF | 7-(Methylsulfonyl)-3-((trimethylsilyl)ethynyl)quinoline |

Transformations of the C7-Methylsulfonyl Group

The methylsulfonyl group at the C7 position also provides a site for further chemical manipulation, although transformations of this group are generally less common than reactions at the C3-bromo position.

Modification of the Sulfonyl Moiety (e.g., Reduction to Sulfide (B99878), Cleavage)

The sulfonyl group can potentially undergo reduction to the corresponding sulfide or be cleaved entirely under specific conditions. However, these transformations can be challenging due to the stability of the sulfone functionality. Reductive cleavage of aryl sulfones often requires strong reducing agents.

Ortho-Lithiation/Functionalization Adjacent to Sulfonyl Group

The sulfonyl group is known to be a directed metalation group (DMG), capable of directing ortho-lithiation. acs.orgwikipedia.org This means that in the presence of a strong base like n-butyllithium, a proton ortho to the sulfonyl group can be abstracted, creating a lithiated intermediate. acs.orgwikipedia.org This intermediate can then be quenched with an electrophile to introduce a new substituent at the C8 position of the quinoline ring.

Scheme 4: Ortho-Lithiation and Functionalization

The success of this reaction depends on the relative acidity of the protons on the quinoline ring and the absence of other reactive sites. uwindsor.ca The use of a chelating agent like TMEDA can often facilitate the lithiation process. researchgate.net

Further Functionalization of the Quinoline Ring System

The quinoline ring system is susceptible to further functionalization through various reactions, primarily guided by the electronic nature of the existing substituents.

Electrophilic Aromatic Substitution (if applicable and regioselective)

Electrophilic aromatic substitution (EAS) reactions on the quinoline ring are influenced by the electron-withdrawing nature of both the nitrogen atom in the pyridine (B92270) ring and the methylsulfonyl group on the benzene (B151609) ring. reddit.com Generally, the pyridine ring is deactivated towards electrophilic attack due to the electronegativity of the nitrogen atom. reddit.com The benzene ring, while also deactivated by the powerful electron-withdrawing methylsulfonyl group, is typically the site of electrophilic substitution in quinolines. reddit.com

The methylsulfonyl group is a meta-directing deactivator. Therefore, incoming electrophiles would be directed to the positions meta to the sulfonyl group, which are positions 5 and 7. However, position 7 is already occupied. This leaves position 5 as a potential site for electrophilic attack. The bromine at position 3 also exerts a deactivating, ortho-, para-directing influence, but the directing effect of the potent sulfonyl group is expected to dominate.

Nucleophilic Additions to the Pyridine Ring

The pyridine ring of the quinoline system is electron-deficient and therefore susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing methylsulfonyl group on the benzo-fused portion of the molecule. Nucleophilic additions to the pyridine ring of quinoline derivatives typically occur at the C2 and C4 positions. In the case of this compound, the presence of a bromine atom at the 3-position may sterically hinder attack at the 2-position to some extent, potentially favoring addition at C4.

Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the pyridine ring. For instance, the addition of an organolithium reagent (RLi) could potentially lead to the formation of a 1,4-dihydroquinoline (B1252258) derivative after quenching. Subsequent oxidation can then rearomatize the ring, yielding a 4-substituted quinoline.

Applications as Precursors for Complex Molecular Architectures

The dual functionality of this compound makes it a valuable precursor for the synthesis of more elaborate molecules, including polycyclic systems and diverse organic frameworks.

Synthesis of Polycyclic Heterocyclic Systems

The bromine atom at the 3-position is a key handle for constructing fused heterocyclic systems. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, or Sonogashira couplings, a wide variety of substituents can be introduced at this position. This allows for the annulation of additional rings onto the quinoline core.

For example, a Suzuki coupling with a suitably substituted boronic acid could be the initial step in a sequence leading to the formation of a polycyclic aromatic system. Similarly, a Sonogashira coupling with a terminal alkyne could introduce a reactive handle for subsequent cyclization reactions, leading to the formation of fused furan, pyrrole, or thiophene (B33073) rings.

| Reaction Type | Reagents | Potential Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 3-Aryl-7-(methylsulfonyl)quinoline |

| Heck Coupling | Alkene, Pd catalyst, base | 3-Alkenyl-7-(methylsulfonyl)quinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 3-Alkynyl-7-(methylsulfonyl)quinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 3-Amino-7-(methylsulfonyl)quinoline |

Incorporation into Diverse Organic Frameworks

The ability to functionalize this compound at both the 3-position (via the bromo group) and potentially at other positions on the ring system allows for its use as a building block in the construction of larger, more diverse organic frameworks. These frameworks can be designed for specific applications in materials science or medicinal chemistry.

For instance, by introducing functional groups capable of polymerization or self-assembly, this quinoline derivative could be incorporated into polymers or supramolecular structures. The methylsulfonyl group can also participate in hydrogen bonding interactions, which can be a crucial design element in the formation of ordered molecular assemblies.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) NMR techniques, a detailed map of the proton and carbon framework of 3-Bromo-7-(methylsulfonyl)quinoline can be constructed.

In a typical analysis, the ¹H NMR spectrum would be expected to reveal distinct signals for each of the aromatic protons on the quinoline (B57606) core and the methyl protons of the sulfonyl group. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, protons on the quinoline ring system would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact positions dictated by the electron-withdrawing effects of the bromine and methylsulfonyl substituents. The methyl protons of the -SO₂CH₃ group would be anticipated to appear as a sharp singlet in the upfield region of the spectrum. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, or multiplets), providing valuable information about the connectivity of the protons in the molecule.

The ¹³C NMR spectrum provides complementary information by detecting the carbon atoms within the molecule. Each unique carbon atom in this compound would produce a distinct resonance. The chemical shifts of the carbon signals would indicate their hybridization and electronic environment. Aromatic carbons would resonate in the downfield region (typically δ 110-160 ppm), while the methyl carbon of the sulfonyl group would appear at a much higher field.

Two-dimensional (2D) NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum would reveal correlations between coupled protons, confirming the arrangement of protons on the quinoline ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton to its corresponding carbon.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.9 - 9.1 | 150 - 152 |

| C-3 | - | 120 - 122 |

| H-4 | 8.2 - 8.4 | 135 - 137 |

| H-5 | 8.0 - 8.2 | 128 - 130 |

| H-6 | 7.8 - 8.0 | 127 - 129 |

| C-7 | - | 138 - 140 |

| H-8 | 8.4 - 8.6 | 125 - 127 |

| C-4a | - | 128 - 130 |

| C-8a | - | 147 - 149 |

| -SO₂CH₃ | 3.2 - 3.4 | 44 - 46 |

Note: These are predicted values and may vary from experimental results.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₀H₈BrNO₂S), HRMS provides an exact mass measurement with a high degree of accuracy.

This technique can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally determined mass is compared to the calculated theoretical mass for the proposed formula. The presence of bromine would be indicated by a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Data Table: Theoretical Mass of this compound

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₁₀H₈⁷⁹BrNO₂S | [M]⁺ | 284.9537 |

| C₁₀H₈⁸¹BrNO₂S | [M]⁺ | 286.9517 |

| C₁₀H₉⁷⁹BrNO₂S | [M+H]⁺ | 285.9615 |

| C₁₀H₉⁸¹BrNO₂S | [M+H]⁺ | 287.9595 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching (quinoline ring): Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic quinoline core.

S=O stretching (sulfonyl group): Strong, characteristic absorption bands would be expected in the ranges of 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).

C-S stretching: A weaker absorption may be present in the 600-800 cm⁻¹ region.

C-Br stretching: This absorption typically appears in the fingerprint region, below 700 cm⁻¹.

Interactive Data Table: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Quinoline Ring (C=C, C=N) | Stretching | 1450 - 1600 |

| Methylsulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Methylsulfonyl (S=O) | Symmetric Stretching | 1140 - 1160 |

| C-S | Stretching | 600 - 800 |

| C-Br | Stretching | < 700 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

A successful single-crystal X-ray diffraction experiment would yield a detailed crystallographic information file (CIF), containing the atomic coordinates and other structural parameters. This data would allow for the visualization of the molecule's conformation and how it packs within the crystal lattice. Intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking interactions could also be identified, providing insights into the solid-state properties of the compound.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are indispensable for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of a sample. By using a suitable stationary phase (e.g., C18 silica (B1680970) gel) and mobile phase, a chromatogram is generated where the compound of interest appears as a distinct peak. The purity can be quantified by integrating the area of this peak relative to the total area of all peaks in the chromatogram. The retention time of the main peak serves as a characteristic identifier for the compound under specific chromatographic conditions.

Gas Chromatography (GC) , where applicable based on the compound's volatility and thermal stability, can also be employed for purity analysis. Similar to HPLC, the compound would elute at a specific retention time, and the peak area would be proportional to its concentration.

For preparative purposes, column chromatography is commonly used to purify the synthesized compound from starting materials, by-products, and other impurities. The choice of adsorbent (e.g., silica gel or alumina) and eluent system is critical for achieving effective separation. The progress of the purification can be monitored by Thin-Layer Chromatography (TLC) , which provides a quick assessment of the separation and the purity of the collected fractions. The retardation factor (Rf) value on a TLC plate is a characteristic property of the compound in a given solvent system.

Data Table: Summary of Chromatographic Methods

| Technique | Application | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Retention Time, Peak Area |

| Gas Chromatography (GC) | Purity Assessment | Retention Time, Peak Area |

| Column Chromatography | Purification | Stationary Phase, Mobile Phase |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring, Purity Check | Retardation Factor (Rf) |

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-7-(methylsulfonyl)quinoline, and how do traditional and green chemistry approaches compare?

Methodological Answer: The synthesis of this compound can leverage both classical and modern strategies:

- Traditional Methods : Skraup and Doebner–Miller reactions are foundational for quinoline core formation. For bromination and sulfonation, electrophilic substitution at the 3- and 7-positions requires careful optimization of reaction conditions (e.g., bromine in acetic acid for bromination, methylsulfonyl chloride with a Lewis acid catalyst) .

- Green Chemistry : Microwave-assisted synthesis and solvent-free conditions improve efficiency and reduce waste. For example, microwave irradiation accelerates cyclization steps, while reusable catalysts (e.g., zeolites) enhance sustainability .

- Key Consideration : Monitor regioselectivity using NMR and HPLC to confirm substitution patterns.

Q. How can researchers characterize the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Biodegradation Assays : Use aerobic bacterial consortia (e.g., Pseudomonas spp.) to study degradation pathways. Measure NH₄⁺ release as an indicator of nitrogen mineralization, referencing protocols from quinoline biodegradation studies .

- Persistence Metrics : Calculate the octanol-water partition coefficient (log Kₐₜ) to predict bioaccumulation potential. Evidence suggests quinolines with log Kₐₜ <3 exhibit low bioaccumulation but may persist in soil due to adsorption .

- Advanced Analysis : Combine liquid chromatography-mass spectrometry (LC-MS) with isotope tracing to identify metabolic intermediates.

Advanced Research Questions

Q. What experimental strategies are effective for elucidating the structure-activity relationships (SAR) of this compound derivatives in anticancer research?

Methodological Answer:

- Derivative Synthesis : Introduce substituents (e.g., electron-withdrawing groups at the 3-position) via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. Use X-ray crystallography (as in ) to confirm structural modifications .

- Biological Assays :

- Conduct in vitro cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays.

- Evaluate kinase inhibition (e.g., EGFR, BRAF) via enzyme-linked immunosorbent assays (ELISA).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, correlating with experimental IC₅₀ values .

Q. How does the methylsulfonyl group at the 7-position influence reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects : The methylsulfonyl group is a strong electron-withdrawing moiety, activating the quinoline ring toward nucleophilic attack at the 3-bromo position. Use density functional theory (DFT) to map electron density distribution .

- Reactivity Studies : Compare reaction rates of this compound with non-sulfonated analogs in Pd-catalyzed couplings (e.g., Buchwald-Hartwig amination). Monitor yields and byproduct formation via GC-MS .

- Practical Tip : Pre-activate the catalyst (e.g., Pd(OAc)₂ with XPhos ligand) to mitigate dehalogenation side reactions.

Q. What challenges arise in crystallographic characterization of brominated quinolines, and how can they be resolved?

Methodological Answer:

- Crystal Growth : Bromine’s high electron density can disrupt crystal packing. Use slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) and employ seeding techniques .

- Data Collection : Address absorption errors (common with Br atoms) by using Mo-Kα radiation (λ = 0.71073 Å) and multi-scan corrections during X-ray diffraction .

- Structural Validation : Cross-validate crystallographic data with computational models (e.g., Mercury CSD) to resolve disorder in sulfonyl or bromine positions .

Q. How can researchers reconcile contradictory data on quinoline biodegradation and environmental persistence?

Methodological Answer:

- Contextual Analysis : Differentiate between aerobic (NH₄⁺ release) and anaerobic (denitrifying) pathways. For example, reports 48% NH₄⁺ release under aerobic conditions, while anaerobic systems may favor NO₃⁻ reduction .

- Meta-Analysis : Aggregate data from multiple studies (e.g., OECD 301B biodegradability tests) to model half-lives in varied environments. Use probabilistic frameworks to account for pH, temperature, and microbial diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.